Cas no 14898-87-4 (1-Phenylpropan-2-ol)

1-Phenylpropan-2-ol structure
1-Phenylpropan-2-ol structure
Product Name:1-Phenylpropan-2-ol
CAS No:14898-87-4
MF:C9H12O
MW:136.190982818604
CID:840267
PubChem ID:94185
Update Time:2025-09-27

1-Phenylpropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Phenylpropan-2-ol
    • PHENYLISOPROPYL ALCOHOL
    • BENZYLMETHYLCARBINOL
    • AURORA KA-7019
    • METHYLBENZYLCARBINOL
    • ( /-)-1-PHENYL-2-PROPANOL
    • 1-PHENYL-2-PROPANOL
    • 2-HYDROXY-1-PHENYLPROPANE
    • 1-Phenyl-2-propanol,99%
    • 1-PHENYL-2-PROPANOL 95%
    • (+/-)-1-PHENYL-2-PROPANOL
    • CS-0154057
    • P0215
    • Benzeneethanol, alphamethyl
    • D71014
    • Phenethyl alcohol, .alpha.-methyl-
    • AMFETAMINE SULFATE IMPURITY A [EP IMPURITY]
    • (+/-)-1-PHENYLPROPAN-2-OL
    • 300Y7TB8EY
    • Phenethyl alcohol, alpha-methyl-
    • DB-016689
    • benzyl ethanol
    • MFCD00066456
    • alpha-Methyl-phenethyl alcohol
    • NSC 53553
    • (+/-)-ALPHA-METHYLBENZENEETHANOL
    • racemic 1-phenylpropan-2-ol
    • MFCD00004540
    • 1-(2-Cyclohexen-1-ylidene)-2-propanone
    • AI3-05531
    • BRN 3195621
    • UNII-300Y7TB8EY
    • Benzeneethanol, .alpha.-methyl-
    • Methylbenzeneethanol
    • DTXCID30217104
    • Z513749298
    • EN300-61929
    • alphaMethylphenethyl alcohol
    • J-503004
    • AS-58392
    • SB44895
    • SY110141
    • alpha-Methylbenzeneethanol
    • 14898-87-4
    • AMFETAMINE SULFATE IMPURITY A (EP IMPURITY)
    • 1Phenylpropan2ol
    • (+/-)-.ALPHA.-METHYLBENZENEETHANOL
    • 2Hydroxy1phenylpropane
    • Phenethyl alcohol, alphamethyl
    • alpha-Methylphenethyl alcohol
    • Benzyl methyl carbinol
    • 698-87-3
    • 1-phenyl-propan-2-ol
    • Benzenethanol, alpha-methyl-
    • 1-Phenyl-2-propanol, 98%
    • SB45625
    • 3-Phenyl-2-propanol
    • EINECS 211-821-0
    • 4-06-00-03192 (Beilstein Handbook Reference)
    • DTXSID70862379
    • alphaMethylbenzeneethanol
    • (+/-)-.ALPHA.-METHYLPHENETHYL ALCOHOL
    • (+/-)-alpha-Methylphenethyl alcohol
    • SCHEMBL1164
    • J-502839
    • .alpha.-Methylbenzeneethanol
    • Benzeneethanol, .alpha.-methyl-, ( )-
    • .alpha.-Methylphenethyl alcohol
    • NSC53553
    • 2-Propanol, 1-phenyl-
    • 3-PHENYL-2-HYDROXYPROPANE
    • 1-(1,5-Cyclohexadien-1-yl)-2-propanone
    • Benzeneethanol, alpha-methyl-
    • AKOS008105133
    • SY051093
    • DB-064165
    • NS00042421
    • NSC-53553
    • DB-002383
    • Benzenethanol, .alpha.-methyl-
    • 2Propanol, 1phenyl
    • Q27255889
    • Inchi: 1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
    • InChI Key: WYTRYIUQUDTGSX-UHFFFAOYSA-N
    • SMILES: OC(C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 136.08900
  • Monoisotopic Mass: 136.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 84.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.973 g/mL at 25 °C(lit.)
  • Boiling Point: 219-221 °C(lit.)
  • Flash Point: 185 °F
  • Refractive Index: n20/D 1.522(lit.)
  • PSA: 20.23000
  • LogP: 1.60990
  • Solubility: Not determined

1-Phenylpropan-2-ol Security Information

  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S23; S24/25
  • RTECS:SG8589500
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22

1-Phenylpropan-2-ol Pricemore >>

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